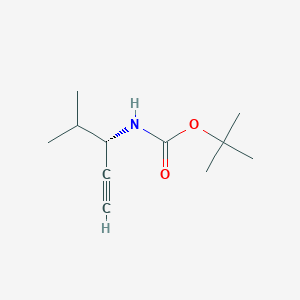
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with the corresponding amine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which then interacts with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate can be compared with other similar compounds such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a phenyl group instead of the propynyl group, leading to different chemical and biological properties.
tert-Butyl (S)-but-3-en-2-ylcarbamate: This compound has a but-3-en-2-yl group, which affects its reactivity and applications.
特性
CAS番号 |
143327-78-0 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-4-methylpent-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m1/s1 |
InChIキー |
XEDKAILLTLQJMB-SECBINFHSA-N |
SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
異性体SMILES |
CC(C)[C@@H](C#C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















